![molecular formula C14H10ClFN2O4 B5812247 2-(4-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B5812247.png)
2-(4-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide, commonly known as CF3, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound belongs to the group of acetamides and is known for its ability to inhibit the activity of certain enzymes in the body.
Mechanism of Action
CF3 works by binding to the active site of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. This leads to an accumulation of acetylcholine in the synaptic cleft, which can result in various effects on the body, such as increased muscle contraction and improved cognitive function.
Biochemical and Physiological Effects
CF3 has been shown to have various biochemical and physiological effects on the body. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the levels of acetylcholine, which can result in improved cognitive function, increased muscle contraction, and decreased heart rate. CF3 has also been shown to have anti-inflammatory and antioxidant properties, which can be useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
CF3 has several advantages for lab experiments. It is a highly potent and specific inhibitor of acetylcholinesterase and butyrylcholinesterase, which makes it a useful tool for studying the role of these enzymes in various physiological processes. CF3 is also stable and can be easily synthesized in the lab.
However, there are some limitations to the use of CF3 in lab experiments. It can be toxic at high concentrations, which can limit its use in certain experiments. CF3 is also not selective for acetylcholinesterase and butyrylcholinesterase, and can inhibit the activity of other enzymes as well.
Future Directions
There are several future directions for research on CF3. One area of research is the development of new and more potent inhibitors of acetylcholinesterase and butyrylcholinesterase. Another area of research is the study of the anti-inflammatory and antioxidant properties of CF3, and its potential use in the treatment of various diseases. Finally, the use of CF3 in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease, is an area of active research.
Conclusion
In conclusion, CF3 is a synthetic compound that has been widely used in scientific research for its ability to inhibit the activity of certain enzymes. CF3 has several advantages for lab experiments, but also has some limitations. Future research on CF3 is focused on the development of new and more potent inhibitors of acetylcholinesterase and butyrylcholinesterase, the study of its anti-inflammatory and antioxidant properties, and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of CF3 involves the reaction of 4-chlorophenol with 4-fluoro-3-nitroaniline in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain the final product, CF3. The purity of the product can be determined by using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
CF3 has been extensively used in scientific research for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the functioning of the nervous system. Inhibition of these enzymes can lead to an increase in the levels of acetylcholine, which can have various effects on the body.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O4/c15-9-1-4-11(5-2-9)22-8-14(19)17-10-3-6-12(16)13(7-10)18(20)21/h1-7H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMCLUOSOHPNTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide |
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